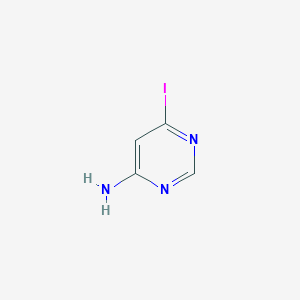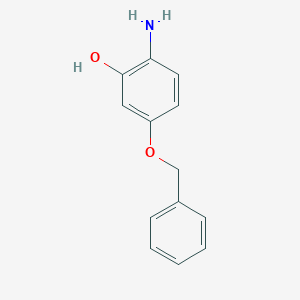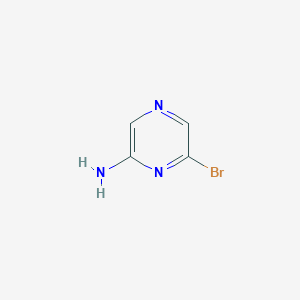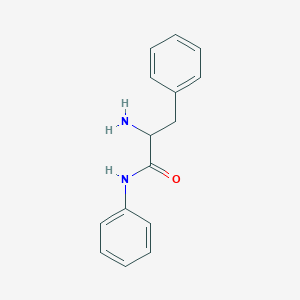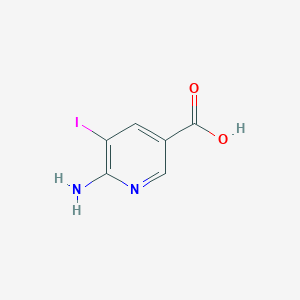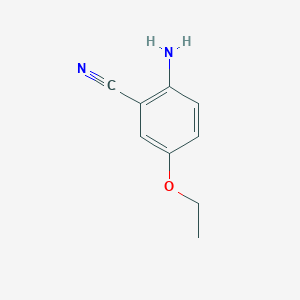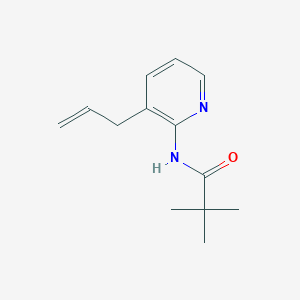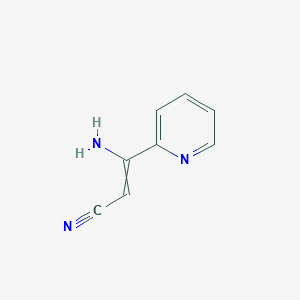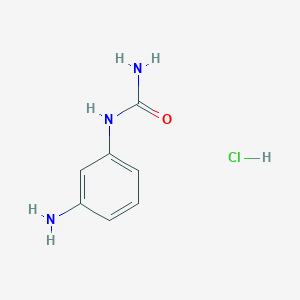
(3-Aminophenyl)-Harnstoff-Monohydrochlorid
Übersicht
Beschreibung
(3-Aminophenyl)uronium chloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Aminophenyl)uronium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Aminophenyl)uronium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)uronium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
(3-Aminophenyl)-Harnstoff-Monohydrochlorid: wurde bei der Entwicklung von Sensormaterialien aufgrund seiner Wechselwirkung mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen eingesetzt . Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme. Die Fähigkeit der Verbindung, sich an Diole zu binden, ermöglicht auch ihren Einsatz in der biologischen Markierung und Proteinmanipulation.
Therapeutische Entwicklung
Die Wechselwirkung der Verbindung mit Proteinen und Enzymen macht sie zu einem wertvollen Werkzeug bei der Entwicklung von Therapeutika . Sie kann verwendet werden, um in Signalwege einzugreifen, Enzymaktivitäten zu hemmen und möglicherweise als Abgabesystem für Medikamente zu dienen, die auf bestimmte zelluläre Mechanismen abzielen.
Analytische Chemie
In der analytischen Chemie kann This compound als Baustein für Mikropartikel verwendet werden, die in verschiedenen analytischen Methoden eingesetzt werden . Seine Eigenschaften ermöglichen die kontrollierte Freisetzung von Substanzen wie Insulin und machen es zu einer wichtigen Komponente in der Gestaltung von Medikamentenabgabesystemen.
Trennungstechnologien
Die einzigartigen Wechselwirkungen der Verbindung mit Diolen werden in Trennungstechnologien genutzt . Sie kann verwendet werden, um die Elektrophorese von glykosylierten Molekülen zu erleichtern, was für die Analyse und Trennung komplexer biologischer Proben unerlässlich ist.
Materialwissenschaften
This compound: wird in den Materialwissenschaften verwendet, insbesondere bei der Synthese von Polymeren, die auf das Vorhandensein von Zuckern reagieren . Diese Polymere haben potenzielle Anwendungen bei der Herstellung von intelligenten Materialien, die ihre Eigenschaften als Reaktion auf Umweltreize anpassen können.
Korrosionshemmung
Die Forschung hat die Verwendung von Derivaten von This compound als Korrosionsinhibitoren untersucht . Die Struktur der Verbindung kann so modifiziert werden, dass ihre hydrophoben Eigenschaften verstärkt werden, wodurch sie sich zum Schutz von Metallen und Legierungen vor oxidativem Schaden eignet.
Wirkmechanismus
Target of Action
The primary target of (3-Aminophenyl)-urea monohydrochloride, also known as 1-(3-Aminophenyl)urea hydrochloride or (3-Aminophenyl)uronium chloride, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer .
Mode of Action
The compound is part of a novel FolRα-targeting antibody-drug conjugate (ADC) known as STRO-002 . The active metabolite of STRO-002, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . This compound interacts with its targets by binding to FolRα with high affinity, internalizing rapidly into target positive cells, and releasing the tubulin-targeting cytotoxin SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the tubulin cytoskeleton, leading to cell death . Certain classes of cytotoxins, including SC209, have been shown to elicit immunogenic cell death (ICD), leading to T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .
Pharmacokinetics
The compound is part of the stro-002 adc, which is stable in circulation with no change in drug-antibody ratio (dar) for up to 21 days and has a half-life of 64 days in mice .
Result of Action
The compound’s action results in significant cytotoxic activity in FolRα expressing cells in vitro . It also induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Furthermore, it has been observed to induce hallmarks of immunogenic cell death in FolRα expressing tumor cells .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often depends on the specific biochemical context and can involve hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a compound containing a 3-aminophenyl group was found to be internalized into target positive cells and released a cytotoxic compound .
Molecular Mechanism
For instance, a compound with a 3-aminophenyl group was found to bind to a receptor with high affinity, leading to its internalization into cells .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stable effects over time . For example, a compound with a 3-aminophenyl group was found to be stable in circulation with no change in its drug-antibody ratio for up to 21 days .
Dosage Effects in Animal Models
Related compounds have been shown to have dose-dependent effects . For example, a compound with a 3-aminophenyl group was found to induce significant tumor growth inhibition in animal models at a single dose .
Metabolic Pathways
Aminophenyl compounds are known to be involved in various metabolic pathways . For example, a compound with a 3-aminophenyl group was found to be involved in the biosynthesis of phenylpropanoids .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells . For example, a compound with a 3-aminophenyl group was found to be rapidly internalized into target positive cells .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles within cells . For example, a compound with a 3-aminophenyl group was found to be internalized into target positive cells .
Eigenschaften
IUPAC Name |
(3-aminophenyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUKXZEJFCOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069348 | |
| Record name | (3-Aminophenyl)uronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59690-88-9 | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Aminophenyl)uronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminophenyl)uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
